3-(1-Oxo-6-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,3-Dihydro-1-oxo-6-(4-piperidinyl)-2H-isoindol-2-yl]-2,6-Piperidinedione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperidine ring and an isoindoline-2,6-dione moiety. It is often used in the development of pharmaceuticals and has shown potential in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3-Dihydro-1-oxo-6-(4-piperidinyl)-2H-isoindol-2-yl]-2,6-Piperidinedione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-[1,3-Dihydro-1-oxo-6-(4-piperidinyl)-2H-isoindol-2-yl]-2,6-Piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1,3-Dihydro-1-oxo-6-(4-piperidinyl)-2H-isoindol-2-yl]-2,6-Piperidinedione has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-[1,3-Dihydro-1-oxo-6-(4-piperidinyl)-2H-isoindol-2-yl]-2,6-Piperidinedione exerts its effects involves interaction with specific molecular targets. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide, used in the treatment of multiple myeloma.
Pomalidomide: Another thalidomide derivative with similar applications.
Thalidomide: Known for its immunomodulatory effects and use in treating certain cancers.
Uniqueness
What sets 3-[1,3-Dihydro-1-oxo-6-(4-piperidinyl)-2H-isoindol-2-yl]-2,6-Piperidinedione apart is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound in drug development and other scientific research areas .
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(3-oxo-5-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H21N3O3/c22-16-4-3-15(17(23)20-16)21-10-13-2-1-12(9-14(13)18(21)24)11-5-7-19-8-6-11/h1-2,9,11,15,19H,3-8,10H2,(H,20,22,23) |
InChI Key |
ADCDFXNTFBDOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)C4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.